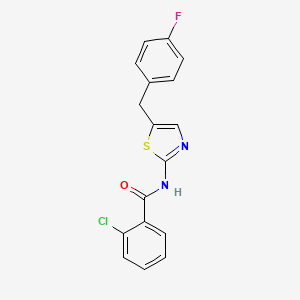
2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H12ClFN2OS . It is a versatile pharmacophore, possessing a wide spectrum of biological activities such as anticancer, antibacterial, antifungal, antiinflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, involves a variety of chemical reactions . The synthesis process often involves the reaction of aromatic aldehydes with 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine in absolute ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve a variety of mechanisms. For instance, the compound can undergo oxidation reactions, donor-acceptor reactions, and nucleophilic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 284.74 g/mol . Other properties such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and hydrogen bond donor and acceptor count can also be determined .
科学的研究の応用
Fluorescent Sensors Development
A study by Suman et al. (2019) focused on the synthesis of benzothiazole-based azomethines, including compounds structurally related to 2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide. These compounds demonstrated significant solvatochromic behavior and large Stokes shifts, indicating their potential as fluorescent sensors for metal ions such as Al3+ and Zn2+. The research highlighted the compounds' emissive properties in an aggregated state, which is essential for the development of sensitive and selective fluorescent sensors in chemical and biological systems (G. Suman, S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019).
Antimicrobial Studies
Another application involves the synthesis and characterization of derivatives similar to this compound for antimicrobial purposes. Sapari et al. (2014) reported on the synthesis, characterization, and antibacterial evaluation of thiourea derivatives. These compounds have been screened for antibacterial activity, showcasing the chemical's versatility in contributing to the development of new antimicrobial agents (Suhaila Sapari, B. Yamin, Aishah Hasbullah, & N. Ibrahim, 2014).
Potential Pharmacological Agents
The structural motif of benzothiazoles, as found in this compound, has been extensively explored for its potential in drug development. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activities. This research emphasizes the importance of such compounds in medicinal chemistry, especially for their antitumor properties. The study demonstrated that modifications on the benzothiazole scaffold significantly influence the anticancer activity, thereby suggesting the potential of this compound derivatives in cancer therapy (Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, & Z. Kaplancıklı, 2018).
将来の方向性
The future research directions for “2-chloro-N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. This could include in-depth studies of its mechanism of action, as well as the development of novel therapeutic agents based on its structure .
作用機序
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities . They have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects.
Mode of Action
Thiazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation and function of the target proteins or enzymes, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including analgesic and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity. For instance, the compound is recommended to be stored at a temperature of 28°C , suggesting that temperature could influence its stability.
特性
IUPAC Name |
2-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNCSPUUNXZDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

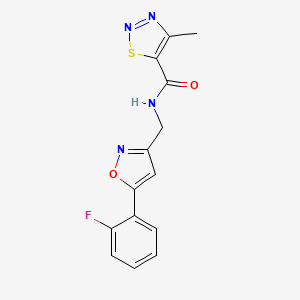
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)
![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
methanone](/img/structure/B2410470.png)
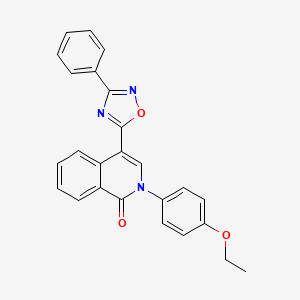
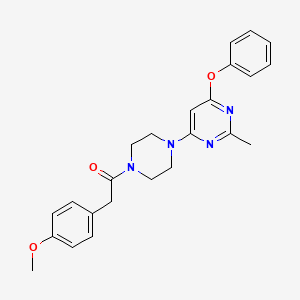
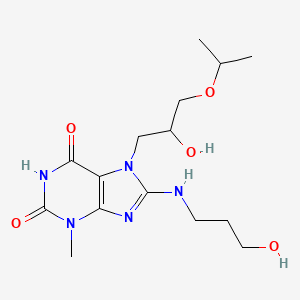

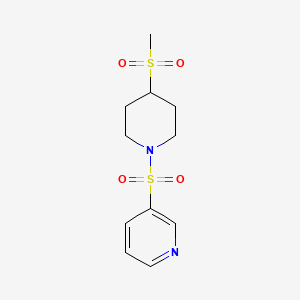
![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)
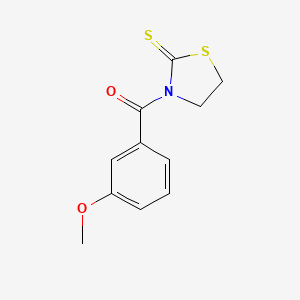
![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)
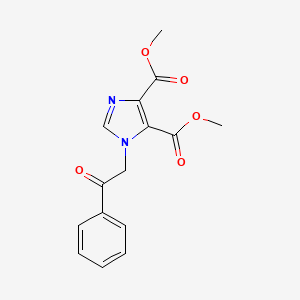
![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)